Piribedil N-Oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

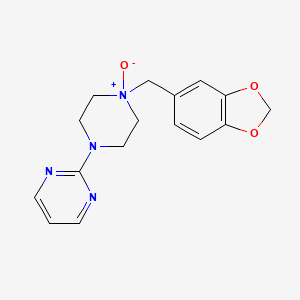

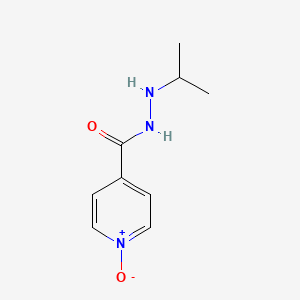

Piribedil N-Oxide is a metabolite of the dopamine receptor agonist piribedil . It has a molecular formula of C16H18N4O3 .

Synthesis Analysis

The synthesis of N-oxides like Piribedil N-Oxide involves the oxidation of tertiary nitrogen compounds. Sodium percarbonate is an efficient oxygen source for this process, yielding excellent results in the presence of various rhenium-based catalysts under mild reaction conditions .Molecular Structure Analysis

The molecular structure of Piribedil N-Oxide consists of a pyrimidine ring attached to a piperazine ring, which is further connected to a benzodioxole ring . The molecular weight is 314.33900 .Mechanism of Action

Target of Action

Piribedil N-Oxide primarily targets the Dopamine D2 and D3 receptors . These receptors play a crucial role in the dopaminergic system, which is involved in a variety of brain functions including motor control, reward, and cognition.

Mode of Action

Piribedil N-Oxide acts as a dopamine agonist , meaning it binds to and activates the dopamine D2 and D3 receptors . This activation mimics the action of dopamine, a neurotransmitter that is often deficient in conditions like Parkinson’s disease . It also has α2-adrenergic antagonist properties , which means it blocks the action of α2-adrenergic receptors .

Pharmacokinetics

The pharmacokinetic properties of Piribedil N-Oxide include its absorption, distribution, metabolism, and excretion (ADME). It is administered orally and has a bioavailability of 10%, peaking at 1 hour . It is extensively metabolized in the liver, and its elimination half-life ranges from 1.7 to 6.9 hours . It is excreted via the kidneys (68%) and bile duct (25%) . These properties impact the drug’s bioavailability and overall effectiveness.

Result of Action

The activation of dopamine receptors by Piribedil N-Oxide can lead to a variety of molecular and cellular effects. For instance, it can improve motor symptoms in Parkinson’s disease with a lower propensity to induce dyskinesia compared to levodopa . It can also cause hypotension and bradycardia, especially at higher doses .

Action Environment

The action, efficacy, and stability of Piribedil N-Oxide can be influenced by various environmental factors. For example, the presence of other drugs can affect its action. Dopamine antagonists can reduce the effect of Piribedil N-Oxide . Additionally, individual patient characteristics, such as liver function, can impact the drug’s metabolism and overall effectiveness . More research is needed to fully understand how environmental factors influence the action of Piribedil N-Oxide.

Future Directions

Piribedil, the parent compound of Piribedil N-Oxide, has been shown to be effective in treating Parkinson’s disease. Future research could explore the potential of Piribedil N-Oxide in this context . Additionally, the unique combination of piribedil’s D2 dopaminergic and alpha-2 adrenergic properties deserves further investigation to better understand its antiparkinsonian profile .

properties

IUPAC Name |

2-[4-(1,3-benzodioxol-5-ylmethyl)-4-oxidopiperazin-4-ium-1-yl]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c21-20(11-13-2-3-14-15(10-13)23-12-22-14)8-6-19(7-9-20)16-17-4-1-5-18-16/h1-5,10H,6-9,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCNNJVJUXZOHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+](CCN1C2=NC=CC=N2)(CC3=CC4=C(C=C3)OCO4)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80850707 |

Source

|

| Record name | 2-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-oxo-4lambda~5~-piperazin-1-yl}pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80850707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piribedil N-Oxide | |

CAS RN |

53954-71-5 |

Source

|

| Record name | 2-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-oxo-4lambda~5~-piperazin-1-yl}pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80850707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-{2-Chloro-3-[2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1-ethylquinolin-1-ium 4-methylbenzene-1-sulfonate](/img/structure/B590222.png)